molecular formula C14H13N5O2 B6488420 N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide CAS No. 899752-15-9

N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide

Cat. No.: B6488420
CAS No.: 899752-15-9
M. Wt: 283.29 g/mol
InChI Key: OCUIUOFPEXMZAA-UHFFFAOYSA-N
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Description

“N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide” is a compound that belongs to the family of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . They have been the focus of many studies due to their confirmed biological and pharmacological activities .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves several steps. The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines includes a bicyclic heterocyclic compound which is a fusion of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidines are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 . The reactions can lead to a variety of derivatives with different biological activities .

Future Directions

The future directions for research on “N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide” and similar compounds could involve further exploration of their synthesis, biological activity, and potential applications. Given their confirmed biological and pharmacological activities, these compounds could be promising candidates for the development of new drugs .

Biochemical Analysis

Biochemical Properties

N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary targets is CDK2, a cyclin-dependent kinase involved in cell cycle regulation. The compound inhibits CDK2/cyclin A2 activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . Additionally, it interacts with other proteins involved in cell signaling pathways, further enhancing its therapeutic potential.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. This compound affects cell signaling pathways, including those involved in cell cycle regulation and apoptosis . It also influences gene expression and cellular metabolism, leading to altered cellular functions and reduced tumor growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets required for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis. Additionally, the compound may interact with other biomolecules, modulating their activity and contributing to its overall therapeutic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues. These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism . The compound’s effects on metabolic flux and metabolite levels are still being studied, but preliminary findings suggest that it may alter the balance of key metabolites, contributing to its therapeutic effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and therapeutic potential. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s delivery and efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its interactions with biomolecules and its overall therapeutic effects.

Properties

IUPAC Name

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-2-12(20)17-18-9-15-13-11(14(18)21)8-16-19(13)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUIUOFPEXMZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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